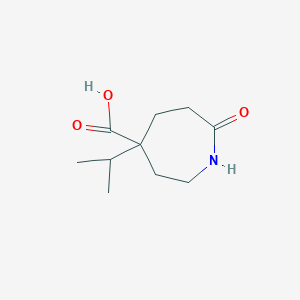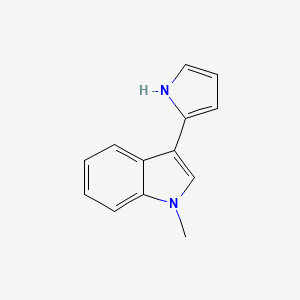
7-(Ethylamino)-8-methylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Ethylamino)-8-methylquinolin-2-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an ethylamino group at the 7th position and a methyl group at the 8th position of the quinoline ring imparts unique properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethylamino)-8-methylquinolin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methylquinoline, which can be obtained through the Skraup synthesis involving aniline, glycerol, and sulfuric acid.
Ethylation: The 8-methylquinoline is then subjected to ethylation using ethylamine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-(Ethylamino)-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
7-(Ethylamino)-8-methylquinolin-2-ol has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 7-(Ethylamino)-8-methylquinolin-2-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure and less specific biological activity.
8-Methylquinoline: Lacks the ethylamino group, resulting in different chemical and biological properties.
7-Aminoquinoline: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
Uniqueness
7-(Ethylamino)-8-methylquinolin-2-ol is unique due to the presence of both ethylamino and methyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
7-(ethylamino)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-13-10-6-4-9-5-7-11(15)14-12(9)8(10)2/h4-7,13H,3H2,1-2H3,(H,14,15) |
InChI 键 |
KXCROTCIEVZWEG-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C2=C(C=C1)C=CC(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)

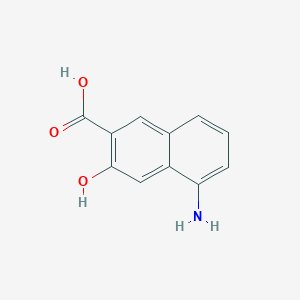
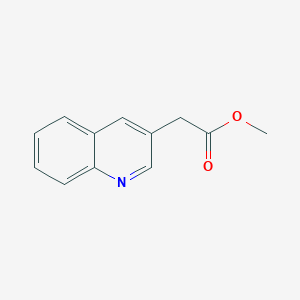

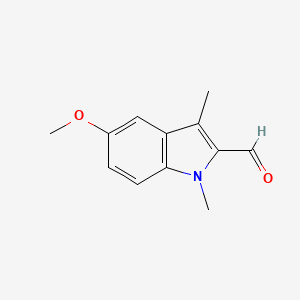


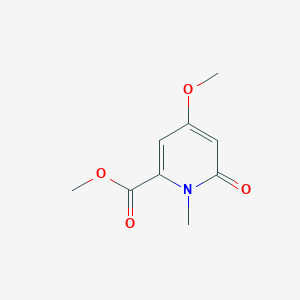
![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)

